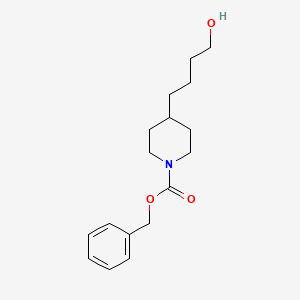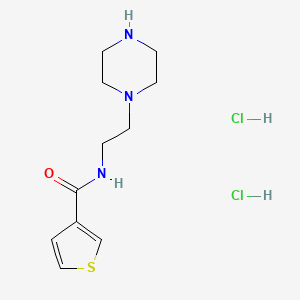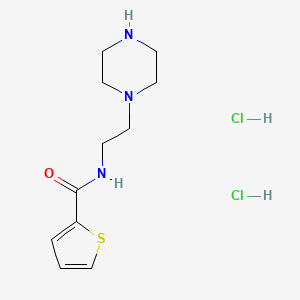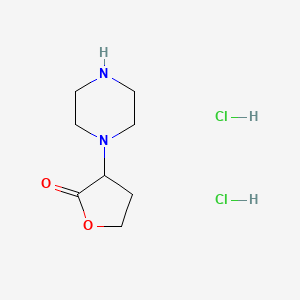
4-(1-Cbz-4-piperidyl)-1-butanol
Vue d'ensemble
Description
“4-(1-Cbz-4-piperidyl)-1-butanol” is a chemical compound with the IUPAC name benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate . It has a molecular weight of 291.39 . The compound is usually stored in a refrigerator and is shipped at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H25NO3/c19-13-5-4-6-15-9-11-18(12-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-3,7-8,15,19H,4-6,9-14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 291.39 . The compound is usually stored in a refrigerator and is shipped at room temperature .Applications De Recherche Scientifique
Psychotropic Agent Research
Research on compounds related to 4-(1-Cbz-4-piperidyl)-1-butanol has explored their potential as psychotropic agents. For instance, a study by Sato et al. (1978) synthesized a series of compounds with potent neuroleptic activity, comparable to haloperidol, a widely used antipsychotic drug. This suggests a potential application in the development of new treatments for psychiatric disorders.
Host–Guest Complexation
The study of cucurbit[n]urils (CBn) by Nau et al. (2011) explored the hydrophobic interactions within their inner cavity, which resembles the polarity of alcohols. This research provides insights into the design of new molecular containers or delivery systems in pharmaceuticals and other fields.
Cannabinoid Receptor Research
Research on cannabinoid CB1/CB2 receptors, as seen in the study by de Vry et al. (2004), involves compounds structurally similar to this compound. This work can contribute to the development of novel therapeutic approaches for chronic pain and other conditions mediated by cannabinoid receptors.
Chemoenzymatic Synthesis
The chemoenzymatic approach to synthesizing enantiopure piperidine-based β-amino esters, as researched by Liljeblad et al. (2007), highlights the significance of these compounds in organic synthesis. This research might be instrumental in producing pharmaceuticals and complex organic molecules.
Oligonucleotide Synthesis
Studies like those by Ravikumar et al. (1996) have focused on the synthesis of oligodeoxyribonucleotides, a key area in genetic research and biotechnology. The findings could be relevant for advancements in genetic engineering and molecular biology.
Butanol Production and Biofuels
Research by Wen et al. (2019) on butanol production by cellulolytic Clostridia in biofuel technology indicates potential applications of similar compounds in renewable energy and environmental sustainability.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P302) .
Propriétés
IUPAC Name |
benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c19-13-5-4-6-15-9-11-18(12-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-3,7-8,15,19H,4-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJUEYJIUIRIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)
![4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431161.png)
![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431166.png)
![4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride](/img/structure/B1431168.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431170.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)
![4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431172.png)
![2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431176.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)
![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)